3-(4-chlorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one
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Overview
Description
3-(4-CHLOROPHENYL)-2-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorophenyl group, and a methylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-2-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a thioetherification reaction using 4-methylbenzyl mercaptan and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-2-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted quinazolinone derivatives.
Scientific Research Applications
3-(4-CHLOROPHENYL)-2-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-2-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact mechanism can vary depending on the specific biological or pharmacological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-BROMOPHENYL)-2-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
- 3-(4-FLUOROPHENYL)-2-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
- 3-(4-METHOXYPHENYL)-2-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
Uniqueness
3-(4-CHLOROPHENYL)-2-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the presence of both chlorophenyl and methylphenyl groups, which can impart distinct chemical and biological properties. This uniqueness can influence its reactivity, binding affinity, and overall pharmacological profile compared to similar compounds.
Properties
Molecular Formula |
C23H17ClN2O2S |
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Molecular Weight |
420.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanylquinazolin-4-one |
InChI |
InChI=1S/C23H17ClN2O2S/c1-15-6-8-16(9-7-15)21(27)14-29-23-25-20-5-3-2-4-19(20)22(28)26(23)18-12-10-17(24)11-13-18/h2-13H,14H2,1H3 |
InChI Key |
MCMDNIAAQMKDAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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